Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione
Overview
Description
Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound features a fused ring system that includes both pyrimidine and pyridazine moieties, making it a valuable scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base to afford the desired product . Another approach includes the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups that enhance its biological activity.
Reduction: Reduction reactions can be employed to modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing different substituents on the pyrimidine or pyridazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve refluxing in organic solvents such as ethanol or xylene .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro or hydroxyl derivatives, while substitution reactions can introduce various alkyl or aryl groups, enhancing the compound’s pharmacological properties .
Scientific Research Applications
Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Potential therapeutic agent for treating various diseases due to its diverse biological activities.
Industry: Used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its antimicrobial and anticancer effects. For example, it may inhibit protein kinases or other enzymes involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione include:
Pyridazine derivatives: Such as pyridazinone, which also exhibits a wide range of biological activities.
Pyrimidine derivatives: Including pyrido[2,3-d]pyrimidin-5-one and pyrido[2,3-d]pyrimidin-7-one, which are known for their antiproliferative and antimicrobial properties.
Uniqueness
This compound is unique due to its fused ring system that combines both pyrimidine and pyridazine moieties. This structural feature contributes to its diverse biological activities and makes it a valuable scaffold for drug development .
Properties
IUPAC Name |
8H-pyrimido[4,5-c]pyridazine-5,7-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-5-3-1-2-7-10-4(3)8-6(12)9-5/h1-2H,(H2,8,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMDKZKMFQILPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC2=C1C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90618395 | |
Record name | Pyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90618395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20886-77-5 | |
Record name | Pyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20886-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90618395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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